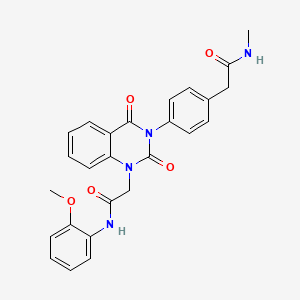![molecular formula C19H17ClN4O4S B11274447 4-chloro-N'-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide](/img/structure/B11274447.png)
4-chloro-N'-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted benzohydrazide moiety, an ethyl group, and a dihydropyridazinone ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydropyridazinone ring: This can be achieved by reacting an appropriate hydrazine derivative with a diketone under reflux conditions.
Introduction of the sulfonyl group: This step involves the reaction of the dihydropyridazinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the benzohydrazide moiety: The final step involves the reaction of the sulfonylated intermediate with 4-chlorobenzohydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazides, and substituted derivatives.
Scientific Research Applications
4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting specific enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interacting with cellular receptors: Modulating the activity of receptors involved in various cellular processes.
Disrupting cellular pathways: Affecting key signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities and therapeutic potential.
Sulfonyl hydrazides: Commonly used in medicinal chemistry for the development of new drugs.
Dihydropyridazinone derivatives: Investigated for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of 4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17ClN4O4S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-chloro-N'-[2-ethyl-5-(6-oxo-1H-pyridazin-3-yl)phenyl]sulfonylbenzohydrazide |
InChI |
InChI=1S/C19H17ClN4O4S/c1-2-12-3-4-14(16-9-10-18(25)22-21-16)11-17(12)29(27,28)24-23-19(26)13-5-7-15(20)8-6-13/h3-11,24H,2H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
RIQWUZSECLMZBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B11274365.png)
![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274368.png)

![methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11274379.png)
![3-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)amino]propan-1-ol](/img/structure/B11274382.png)
![N-(2-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274385.png)
![1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11274390.png)
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B11274393.png)
![2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B11274418.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide](/img/structure/B11274441.png)
![N-(4-chlorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B11274450.png)

